Norovirus VLP Binding: A Type 2 Pentasaccharide Is Preferred Over A Type 1 by Six Distinct Genotypes in ELISA and Biacore Assays
In a systematic head-to-head comparison, Shirato et al. (2008) synthesized A type 1 and A type 2 pentasaccharides and tested binding of 16 norovirus virus-like particles (VLPs) spanning genogroups GI and GII by ELISA-based carbohydrate-binding assays and Biacore surface plasmon resonance. VLPs from genotypes GI/1, GI/2, GI/3, GI/4, GI/8, and GII/4 all bound more efficiently to A type 2 pentasaccharide than to A type 1 pentasaccharide [1]. The Biacore experiments further revealed that GII/4 VLP dissociation from B type 1 was slower than from B type 2, confirming that the type 1 and type 2 core chains produce antigenically distinct variants discriminated by the viral capsid [1]. Because norovirus–HBGA binding is the critical initial step in host-cell attachment and governs tissue tropism, the chain-type preference revealed here directly determines which synthetic oligosaccharide is appropriate for use as a competitive inhibitor, a coating antigen in diagnostic ELISA, or a ligand in SPR-based biosensor platforms [1].
| Evidence Dimension | Norovirus VLP binding efficiency (ELISA absorbance / Biacore response units) — A type 2 vs A type 1 pentasaccharide |
|---|---|
| Target Compound Data | A type 2 pentasaccharide: bound efficiently by GI/1, GI/2, GI/3, GI/4, GI/8, and GII/4 VLPs |
| Comparator Or Baseline | A type 1 pentasaccharide: bound less efficiently by the same six VLP genotypes; GII/4 VLP showed slower dissociation from B type 1 than from B type 2 in Biacore, indicating tighter binding to type 1 chain for B antigen |
| Quantified Difference | Six of 16 tested VLP genotypes (GI/1, GI/2, GI/3, GI/4, GI/8, GII/4) exhibited qualitatively and quantitatively stronger binding to A type 2 than to A type 1 pentasaccharide |
| Conditions | ELISA-based carbohydrate-VLP binding assay and Biacore SPR; synthetic A type 1 and A type 2 pentasaccharides immobilized or used as soluble inhibitors; VLP panels from 5 GI and 11 GII genotypes |
Why This Matters
Researchers developing norovirus diagnostics, antivirals, or vaccine candidates must use A type 2 pentasaccharide rather than A type 1 to accurately recapitulate the binding preference of epidemiologically significant norovirus genotypes including the pandemic GII.4 strain.
- [1] Shirato H, Ogawa S, Ito H, Sato T, Kameyama A, Narimatsu H, Xiaofan Z, Miyamura T, Wakita T, Ishii K, Takeda N. Noroviruses Distinguish between Type 1 and Type 2 Histo-Blood Group Antigens for Binding. J Virol. 2008;82(21):10756–10767. doi:10.1128/JVI.00802-08. View Source
